molecular formula C18H16N4O3S B12032938 Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate CAS No. 478256-62-1

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Cat. No.: B12032938
CAS No.: 478256-62-1
M. Wt: 368.4 g/mol
InChI Key: HYCQBIUSXFUIHB-YBFXNURJSA-N
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Description

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with molecular targets through various pathways. The triazole ring and methoxyphenyl group play a significant role in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)benzoate
  • Methyl 4-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)benzoate
  • Methyl 4-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)benzoate

Uniqueness

Methyl 4-(((3-(2-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

478256-62-1

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C18H16N4O3S/c1-24-15-6-4-3-5-14(15)16-20-21-18(26)22(16)19-11-12-7-9-13(10-8-12)17(23)25-2/h3-11H,1-2H3,(H,21,26)/b19-11+

InChI Key

HYCQBIUSXFUIHB-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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